molecular formula C19H17NO5S B2449825 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one CAS No. 950280-99-6

6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Cat. No.: B2449825
CAS No.: 950280-99-6
M. Wt: 371.41
InChI Key: DQGPCGMQYDEWBC-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of dihydroisoquinoline, sulfonyl, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation and cyclization reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is unique due to its combination of dihydroisoquinoline, sulfonyl, and chromenone moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-16-6-7-17-15(10-16)11-18(19(21)25-17)26(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGPCGMQYDEWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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